Bisphenol A bis(2,3-dihydroxypropyl) ether
Description
Bisphenol A bis(2,3-dihydroxypropyl) ether (BADGE·2H₂O, CAS 5581-32-8) is a hydrolysis product of bisphenol A diglycidyl ether (BADGE), commonly used in epoxy resins for food can linings and polymer stabilizers . It is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with hormone receptors, leading to adverse effects on reproduction, metabolism, and neurological function . Analytical methods such as HPLC-FLD and UPLC-MS/MS have detected BADGE·2H₂O in human urine, amniotic fluid, adipose tissue, and plasma, indicating widespread human exposure .
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[2-[4-(2,3-dihydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,22-25H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVZEWKUNUGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971212 | |
| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5581-32-8 | |
| Record name | Bisphenol A bis(2,3-dihydroxypropyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bispropane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}di(propane-1,2-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bispropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Williamson Ether Synthesis with Chloroethanol
Historically, this method employed BPA and chloroethanol under basic conditions. However, challenges such as byproduct formation (e.g., ethylene glycol) and solvent dependency limited its industrial viability. The reaction mechanism involves nucleophilic substitution, where the alkoxide ion of BPA attacks chloroethanol, forming the ether linkage. Despite theoretical simplicity, practical implementation faced issues with residual chlorine contaminants and energy-intensive purification steps.
Direct Ethoxylation with Ethylene Oxide
Modern industrial methods favor the direct reaction of BPA with ethylene oxide under controlled conditions. This one-step process eliminates solvent use and reduces byproduct generation. The reaction proceeds via ring-opening of ethylene oxide by the hydroxyl groups of BPA, catalyzed by alkaline or organometallic catalysts. Key advantages include higher purity (>95%) and reduced environmental impact due to minimal waste streams.
Catalyst Systems and Their Impact on Reaction Efficiency
Catalyst selection critically influences reaction kinetics, product distribution, and final purity.
Alkaline Catalysts
Traditional methods used strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). While cost-effective, these catalysts often led to side reactions, including oligomerization of ethylene oxide and degradation of BPA, resulting in discolored products (Pt-Co color >50).
Table 1: Performance of Alkaline Catalysts in Ethoxylation
| Catalyst | Temperature (°C) | Reaction Time (h) | Purity (%) | Color (Pt-Co) |
|---|---|---|---|---|
| KOH | 160–180 | 6–8 | 82–88 | 50–70 |
| NaOH | 150–170 | 7–9 | 80–85 | 60–80 |
Organometallic Catalysts
Recent advancements utilize 1,1'-bis(diphenylphosphino)ferrocene as a co-catalyst with alkaline carbonates. This system enhances selectivity for the bis-hydroxyethyl product while suppressing mono-hydroxyethyl byproducts (<0.05%). The ferrocene derivative stabilizes transition states during ethylene oxide ring-opening, improving reaction rates at lower temperatures (150–175°C).
Table 2: Comparative Catalytic Efficiency
| Catalyst System | Byproduct (%) | Residual BPA (ppm) | Reaction Time (h) |
|---|---|---|---|
| KOH | 5–8 | 300–500 | 6–8 |
| Ferrocene + K₂CO₃ | <0.05 | ≤3 | 3–4 |
Process Optimization and Industrial Scaling
Industrial protocols emphasize temperature control, pressure management, and post-reaction neutralization to achieve high yields.
Reactor Design and Conditions
-
Temperature : Optimal range: 150–175°C. Temperatures below 150°C prolong reaction times, while exceeding 175°C accelerates BPA degradation.
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Pressure : Maintained at -0.05 to 0.5 MPa to prevent ethylene oxide vaporization and ensure complete conversion.
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Vacuum Degassing : Implemented pre- and post-reaction to remove moisture and unreacted ethylene oxide, reducing oxidative side reactions.
Neutralization and Purification
Post-reaction, glacial acetic acid neutralizes residual catalysts, preventing alkaline-induced discoloration. Final products are vacuum-distilled to achieve hydroxyl values of 350–355 mg KOH/g, meeting industry standards for downstream applications.
Quality Control and Analytical Characterization
Rigorous analytical methods ensure compliance with specifications:
Liquid Chromatography (HPLC)
Colorimetric Analysis
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Pt-Co Scale : Products typically exhibit color values of 5–20, significantly lower than traditional methods (30–80).
Comparative Analysis of Industrial Methods
Table 3: Method Comparison for Bis-Hydroxyethyl BPA Ether Synthesis
| Parameter | Williamson Synthesis | Direct Ethoxylation |
|---|---|---|
| Purity (%) | 70–85 | 95–98 |
| Reaction Time (h) | 8–10 | 3–4 |
| Energy Consumption | High | Moderate |
| Environmental Impact | Solvent waste | Minimal emissions |
Chemical Reactions Analysis
Bisphenol A bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include epichlorohydrin and potassium carbonate . The major products formed from these reactions are typically epoxy resins, which are used in coatings and adhesives .
Scientific Research Applications
Analytical Standards
BADGE.2H2O is extensively used as an analytical standard for determining toxic monomers released from polymers in food packaging and dental materials. It helps in assessing the safety and compliance of materials used in consumer products .
Biological Studies
Research has demonstrated that BADGE.2H2O exhibits estrogenic activity, influencing steroidogenesis in testicular Leydig cells. Studies indicate that it increases the expression of the Nur77 gene, which is crucial for regulating steroid hormone production . This property raises concerns about its potential endocrine-disrupting effects on human health.
Environmental Impact Assessments
BADGE.2H2O has been studied for its environmental persistence and bioaccumulation potential. Its presence in e-waste recycling environments has been noted, highlighting the need for monitoring and regulatory measures to protect human health and ecosystems .
Case Study 1: Estrogenic Activity
A study published in Environmental Health Perspectives investigated the effects of BADGE.2H2O on steroidogenesis in male mice. The results indicated a significant increase in progesterone biosynthesis correlated with elevated Nur77 expression levels, suggesting that exposure to this compound could disrupt normal hormonal functions .
Case Study 2: Food Safety
Research conducted by Sendón et al. focused on the migration levels of BADGE derivatives from food packaging materials into food simulants. The study employed high-performance liquid chromatography (HPLC) to quantify these compounds, demonstrating that regulatory limits set by European legislation were often exceeded .
Data Table: Applications Summary
Mechanism of Action
The mechanism of action of bisphenol A bis(2,3-dihydroxypropyl) ether involves its interaction with nuclear hormone receptors, including estrogen, androgen, progesterone, thyroid, and retinoid receptors . This interaction leads to the activation of various molecular pathways, resulting in significant estrogenic activity . The compound also induces the expression of the orphan nuclear receptor Nur77 gene and increases steroidogenesis in mouse testicular Leydig cells .
Comparison with Similar Compounds
Bisphenol A Diglycidyl Ether (BADGE)
- Structure : Contains two glycidyl ether groups instead of dihydroxypropyl groups.
- Source : Precursor to BADGE·2H₂O; used in epoxy coatings.
- Stability : Hydrolyzes in aqueous environments to form BADGE·2H₂O .
- Toxicity: Less studied than its derivatives but implicated in immunotoxicity and genotoxicity.
Bisphenol F Diglycidyl Ether (BFDGE) and Derivatives
- Structure: Derived from bisphenol F instead of bisphenol A.
- Applications : Used in coatings and adhesives.
- Human Exposure : Detected in adipose tissue at concentrations up to 4,500 ng/g wet weight, higher than BADGE derivatives .
- Stability : BFDGE·2H₂O is a hydration product, but BFDGE itself shows greater environmental persistence .
Bisphenol A Bis(3-chloro-2-hydroxypropyl) Ether (BPA-CPE, CAS 4809-35-2)
Bisphenol A Glycidyl Methacrylate (BisGMA)
- Structure : Contains methacrylate groups instead of hydroxyl groups.
- Degradation : Rapidly hydrolyzed by esterases to release BADGE·2H₂O (79% degradation in 24 hours) .
- Comparison : Fluorinated analogs (e.g., F3LHT, F6LHT) resist enzymatic degradation due to hydrophobic fluorine atoms, making them more stable .
Data Table: Key Properties and Findings
Research Findings and Implications
- Human Exposure : BADGE·2H₂O and BFDGE derivatives are prevalent in biological samples, with significant correlations between their concentrations, suggesting common exposure pathways (e.g., canned food consumption) .
- Degradation Dynamics : Hydration and chlorination alter compound stability and bioactivity. For example, BADGE·2H₂O’s hydroxyl groups increase solubility, facilitating urinary excretion, while chlorinated derivatives like BPA-CPE may accumulate in fatty tissues .
- Toxicological Gaps: Limited data exist on BPA-CPE and novolac glycidyl ether derivatives.
Biological Activity
Bisphenol A bis(2,3-dihydroxypropyl) ether (BPA-DGE) is a compound derived from bisphenol A (BPA) and is primarily utilized in various industrial applications, including epoxy resins and food packaging. This article examines the biological activity of BPA-DGE, focusing on its estrogenic effects, metabolic pathways, and potential health risks based on diverse research findings.
BPA-DGE is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | CHO |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 5581-32-8 |
Estrogenic Activity
Research indicates that BPA-DGE exhibits significant estrogenic activity. A study demonstrated that BPA-DGE induces the expression of the orphan nuclear receptor Nur77, which plays a critical role in regulating steroidogenesis in testicular Leydig cells. This induction leads to increased expression of steroidogenic genes such as StAR and 3 beta-HSD, ultimately enhancing progesterone biosynthesis .
Key Findings:
- Increased Nur77 Expression : BPA-DGE significantly upregulates Nur77 mRNA and protein levels.
- Steroidogenesis Disruption : The compound disrupts normal testicular steroidogenesis pathways, potentially leading to reproductive health issues.
Metabolic Pathways
BPA-DGE undergoes various metabolic transformations that can influence its biological activity. In vitro studies have shown that exposure to BPA-DGE alters metabolomic profiles associated with cell proliferation and oxidative stress in MCF-7 breast cancer cells. The altered pathways include those related to genotoxicity and cell cycle regulation .
Metabolomic Changes:
- Cell Proliferation : Significant alterations in metabolites linked to cell division.
- Oxidative Stress : Increased oxidative stress markers were observed post-exposure.
Toxicological Studies
Toxicological assessments highlight potential health risks associated with BPA-DGE exposure. For instance, a study on marine fish indicated that BPA-DGE can affect B-esterase activities, which are crucial for detoxifying environmental pollutants .
Case Studies:
- Aquatic Toxicity : Research on sea bass revealed that BPA-DGE exposure could serve as a biomarker for bisphenol pollution, with implications for aquatic ecosystems.
- Dermal Exposure Risks : A study on dermal exposure to similar compounds (BFDGE) indicated potential for inducing skin inflammation akin to psoriasis, suggesting that BPA-DGE may carry similar risks .
Stability and Decomposition
The stability of BPA-DGE in various food simulants has been investigated, revealing that it is least stable in acidic conditions (e.g., 3% acetic acid) and more stable in ethanol solutions . This stability profile is essential for understanding its behavior in food packaging applications.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
